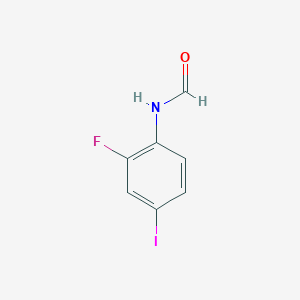
N-(2-fluoro-4-iodophenyl)formamide
Vue d'ensemble
Description
N-(2-fluoro-4-iodophenyl)formamide is an organic compound with the molecular formula C7H5FINO It is a derivative of phenylformamide, where the phenyl ring is substituted with fluorine and iodine atoms at the 2 and 4 positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluoro-4-iodophenyl)formamide typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenylformamide derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the electron-withdrawing fluorine and iodine atoms.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used under anhydrous conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound.
Applications De Recherche Scientifique
N-(2-fluoro-4-iodophenyl)formamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors.
Biological Research: It can be employed in the design of fluorescent probes for imaging and diagnostic purposes.
Mécanisme D'action
The mechanism of action of N-(2-fluoro-4-iodophenyl)formamide involves its interaction with specific molecular targets. The fluorine and iodine atoms can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The electron-withdrawing nature of these substituents can modulate the compound’s reactivity and stability in biological systems .
Comparaison Avec Des Composés Similaires
- 2-Fluoro-4-chlorophenylformamide
- 2-Fluoro-4-bromophenylformamide
- 2-Fluoro-4-methylphenylformamide
Comparison: N-(2-fluoro-4-iodophenyl)formamide is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. Compared to its chlorinated or brominated analogs, the iodine substituent provides higher molecular weight and different reactivity patterns, making it suitable for specific applications in synthesis and material science .
Propriétés
Formule moléculaire |
C7H5FINO |
|---|---|
Poids moléculaire |
265.02 g/mol |
Nom IUPAC |
N-(2-fluoro-4-iodophenyl)formamide |
InChI |
InChI=1S/C7H5FINO/c8-6-3-5(9)1-2-7(6)10-4-11/h1-4H,(H,10,11) |
Clé InChI |
LGEPQFZGDQOFFH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1I)F)NC=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-(3-Ethyl-5-methyl-1,2-oxazol-4-yl)-1H-indol-3-yl]ethan-1-one](/img/structure/B8664377.png)

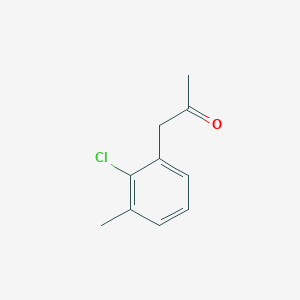
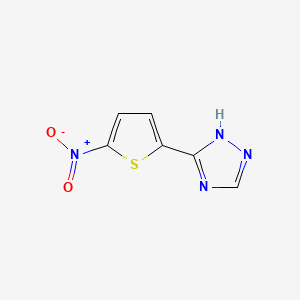
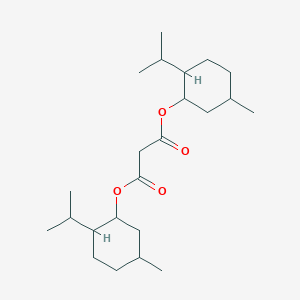
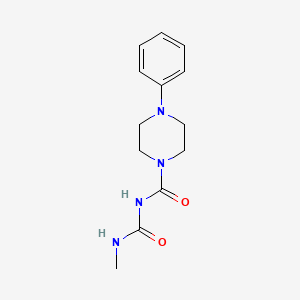
![Ethyl 1-[5-(3-nitrophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylate](/img/structure/B8664402.png)
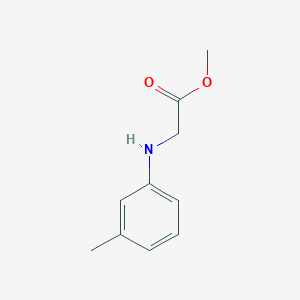
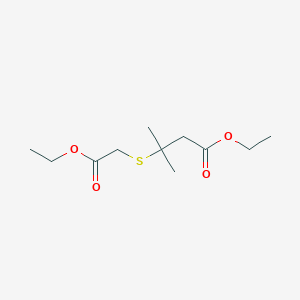

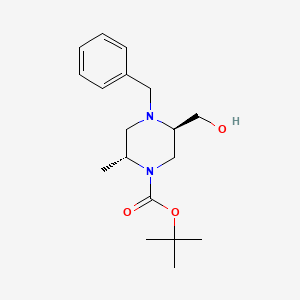
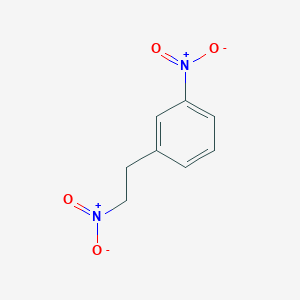
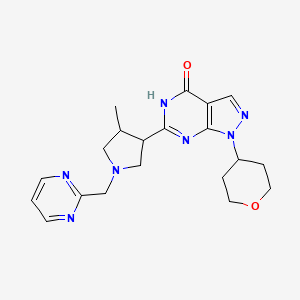
![1(3H)-Isobenzofuranone, 3-[4-(dimethylamino)phenyl]-3-(diphenylamino)-](/img/structure/B8664476.png)
